molecular formula C12H11BFNO3 B1438676 [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid CAS No. 1313760-54-1

[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid

Cat. No.: B1438676
CAS No.: 1313760-54-1
M. Wt: 247.03 g/mol
InChI Key: KSVNWDKKSZTPLR-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-iodophenol with 2-(pyridin-2-ylmethoxy)boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and more robust palladium catalysts to ensure consistent yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenols, boronic esters, and various hydroboration products .

Mechanism of Action

The mechanism by which [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid exerts its effects involves its ability to form stable complexes with various metal catalysts, particularly palladium. This facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the fluorine and pyridine functionalities.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the pyridine moiety.

    2-(Pyridin-2-yl)phenylboronic Acid: Similar but lacks the fluorine atom.

Uniqueness

What sets [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid apart is its unique combination of fluorine and pyridine functionalities, which enhance its reactivity and specificity in various chemical reactions .

Properties

IUPAC Name

[5-fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-9-4-5-12(11(7-9)13(16)17)18-8-10-3-1-2-6-15-10/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVNWDKKSZTPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313760-54-1
Record name [5-fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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